5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C11H9N5 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C11H9N5/c12-10-14-11-13-9(6-7-16(11)15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15) |
InChI Key |
JVSWDRKCFPOJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C=C2)N |
Origin of Product |
United States |
Preparation Methods
Direct Cyclocondensation of Triazole Amines and β-Keto Esters
The most efficient route involves a one-step cyclocondensation reaction between 3-amino-1,2,4-triazole and β-keto esters bearing a phenyl substituent. For example, ethyl benzoylacetate reacts with 3-amino-1,2,4-triazole under acidic conditions (e.g., acetic acid) at reflux (120°C, 8–12 hours), yielding 5-phenyl-triazolo[1,5-a]pyrimidin-2-amine directly. This method achieves yields of 65–78% and eliminates the need for intermediate purification, making it scalable for industrial applications.
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates the reaction, reducing synthesis time to 30–45 minutes at 150°C while maintaining yields above 70%. This approach enhances regioselectivity, minimizing byproducts such as 7-phenyl regioisomers. The rapid heating profile also improves energy efficiency, aligning with green chemistry principles.
Multi-Step Cyclocondensation Approaches
Formation of the Triazolo-Pyrimidine Core
A traditional two-step method begins with the cyclocondensation of 1-phenylpentane-1,3-dione and 3-amino-1,2,4-triazole at 160°C for 6 hours, producing 5-phenyl-triazolo[1,5-a]pyrimidin-7-ol. While this intermediate contains a hydroxyl group at position 7, subsequent functionalization (e.g., chlorination using POCl₃) enables substitution at this position. However, this route requires additional steps to remove or replace the 7-substituent, complicating the synthesis of the target 2-amine derivative.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| One-Step Cyclocondensation | Acetic acid, reflux, 8–12 hours | 65–78% | High efficiency, minimal purification | Requires stoichiometric acid catalyst |
| Microwave-Assisted | 150°C, 30–45 minutes | 70–75% | Rapid synthesis, energy-efficient | Specialized equipment required |
| Multi-Step Cyclocondensation | 160°C, 6 hours + POCl₃, reflux | 40–50% | Flexibility for 7-substitution | Low overall yield, complex purification |
Critical Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing charged intermediates, while elevated temperatures (120–160°C) drive cyclization. However, prolonged heating in DMF risks decomposition, necessitating precise temperature control.
Regioselectivity Control
Regioselectivity is governed by the electronic nature of substituents on the β-keto ester. Phenyl groups at the β-position favor 5-phenyl isomer formation due to resonance stabilization of the transition state. Steric hindrance from ortho-substituted phenyl groups further directs reactivity toward the 5-position.
Functionalization and Derivative Synthesis
Post-Synthetic Modifications
The 2-amino group serves as a handle for further functionalization. Acylation with acetyl chloride or sulfonation introduces electron-withdrawing groups, altering the compound’s electronic profile for targeted bioactivity.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination enables the introduction of aryl groups at position 7, leveraging the 2-amino group as a directing moiety. This method expands access to derivatives with enhanced pharmacokinetic properties.
Industrial Scalability and Challenges
While one-step methods are preferred for scale-up, challenges include:
- Byproduct Management : Unreacted β-keto esters require recycling to improve cost-efficiency.
- Catalyst Recovery : Homogeneous acid catalysts (e.g., HCl) complicate reuse, prompting research into heterogeneous alternatives like zeolites.
Chemical Reactions Analysis
Substitution Reactions at the 7-Position
The 7-position undergoes nucleophilic substitution or alkylation reactions, enabling structural diversification.
Alkylation Reactions
7-Hydroxy-5-phenyl-TZP derivatives can be alkylated using alkyl bromides in DMF with NaOH/KI:
-
Example : Reaction with heptyl bromide yielded 7-heptyloxy-5-phenyl-TZP (ED₅₀ = 84.9 mg/kg for anticonvulsant activity) .
Phenoxylation Reactions
Substituted phenols react with 7-chloro-TZP derivatives in acetonitrile to form 7-phenoxy-TZP analogs:
-
Example : Reaction with 4-fluorophenol produced 7-(4-fluorophenoxy)-5-phenyl-TZP (yield: 61.1%, m.p. 160–162°C) .
| Substitution Type | Reagents | Product Example | Yield | Temperature |
|---|---|---|---|---|
| Alkylation | Heptyl bromide, DMF | 7-Heptyloxy-5-phenyl-TZP | 27.5% | 80°C |
| Phenoxylation | 4-Fluorophenol, NaOH | 7-(4-Fluorophenoxy)-5-phenyl-TZP | 61.1% | 80°C |
Functional Group Modifications
The amino group at position 2 enables further functionalization.
Carbonylation and Coupling Reactions
5-Methyl-7-phenyl-TZP-2-carbonyl chloride reacts with amines to form carboxamide derivatives :
Cyclization Reactions
Carboxylic acid derivatives undergo cyclization to form tricyclic compounds :
-
Example : Acid 15 cyclized in acetic anhydride to form cycloheptathienooxazinones (e.g., compound 18) .
Biological Activity Correlations
While the focus is on chemical reactions, structural modifications often target biological activity:
Scientific Research Applications
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, with the molecular formula and a molecular weight of 211.23, has various applications, particularly in medicinal chemistry . This compound, and its derivatives, have been explored for their biological activities and potential therapeutic uses .
Scientific Research Applications
Antiparasitic Activity:
- Triazolopyrimidine derivatives, including 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, have shown promising antiparasitic activity .
- Metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have been studied in vitro against Leishmania species (L. infantum, L. braziliensis, L. donovani, L. peruviana, and L. mexicana) and Trypanosoma cruzi, demonstrating higher efficacy than commercial drugs .
- These complexes have shown great results against tropical diseases, particularly leishmaniasis and Chagas disease . The combination of triazolopyrimidine derivatives with metal ions in coordination complexes has a synergetic effect on antiparasitic efficacy .
Anticonvulsant Activity:
- 7-(heptyloxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, a derivative of 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, exhibits potent anticonvulsant activity . In tests, compound 3f showed an value of 84.9 mg/Kg .
- Incorporating a triazole moiety into the pyrimidine ring is expected to have a synergistic effect in dealing with epilepsy . The hydrophobic site at the 5th position phenyl group and the 7th position substituents contribute to traversing the blood-brain barrier .
Antitumor Activity:
- Triazolo[1,5-a]pyrimidines have displayed antitumor properties .
- A novel [1,2,4] triazolo [1,5-a] pyrimidine-based phenyl-linked steroid dimer was designed, synthesized, and evaluated for its cytotoxic activity against five human cancer cell lines and the cytotoxicity against human normal liver cell L-02 . Compound 3 showed excellent cytotoxic activity and good selectivity between cancer and normal cells .
- Further mechanistic studies revealed that treatment of EC109 cells with compound 3 caused an obvious G2/M arrest in a concentration- and time-dependent manner and induced apoptosis probably through the mitochondrial pathway accompanied with the decrease of mitochondrial membrane potential, activations of caspase-9/-3, cleavage of MDM2 as well as up-regulation of the expressions of p53 and Bax .
Other Applications:
- Triazolopyrimidine ligands and their metal complexes have a wide range of applications, including antipyretic, analgesic, anti-inflammatory, herbicidal, antifungal, and antimicrobial properties .
- They are also used in stabilizing photographic silver emulsions .
Table of Applications
Mechanism of Action
The mechanism of action of 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Key analogs and their structural distinctions are summarized in Table 1.
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Observations :
- Position of Amine Group : The target compound’s amine at C2 (vs. C7 in ) may influence hydrogen-bonding interactions in biological targets, such as enzymes or receptors.
- Halogen Substitution : Fluorine (e.g., in ) enhances lipophilicity and bioavailability, while bromine () is useful for molecular tagging.
- Methyl vs.
Biological Activity
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1-phenylpentane-1,3-dione with 2-amino-1,2,4-triazole under controlled conditions. The resulting intermediates can be further modified to produce various derivatives with enhanced biological activities. For instance, substitution at the 7-position has been shown to influence the compound's ability to cross the blood-brain barrier and exhibit pharmacological effects against neurological disorders such as epilepsy .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound derivatives against influenza viruses. Compounds within this class have demonstrated the ability to disrupt protein-protein interactions critical for viral replication. For example, a study reported that certain derivatives effectively inhibited the RdRP PA-PB1 interaction with IC50 values as low as 12 μM and exhibited broad-spectrum activity against both FluA and FluB strains without cytotoxic effects at concentrations up to 250 μM .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit tubulin polymerization, a crucial process in cancer cell division. This mechanism suggests a potential role in developing chemotherapeutic agents targeting various cancers. In vitro studies have shown promising results with significant reductions in cell viability across several cancer cell lines .
Antiparasitic Effects
Furthermore, metal complexes derived from this triazolopyrimidine have been evaluated for their antiparasitic activities against Leishmania and Trypanosoma species. The ligand itself exhibited lower toxicity compared to commercial drugs while maintaining effective antiparasitic properties. The selectivity index (SI), which compares antiparasitic efficacy to cytotoxicity in host cells, indicated that these complexes could serve as effective treatments for neglected tropical diseases .
Table 1: Biological Activity Summary of this compound Derivatives
| Activity Type | Compound | IC50/EC50 Value | Remarks |
|---|---|---|---|
| Antiviral | Derivative A | IC50 = 12 μM | Effective against FluA/B strains |
| Anticancer | Derivative B | IC50 = 15 μM | Inhibits tubulin polymerization |
| Antiparasitic | Metal Complex C | IC50 = 20 μM | Better selectivity than Glucantime |
Case Studies
Case Study 1: Antiviral Activity Against Influenza Virus
In a study investigating the antiviral properties of various derivatives of this compound, researchers found that specific substitutions significantly enhanced efficacy against influenza viruses. The best-performing compound showed an EC50 value of approximately 7 μM in MDCK cells and was found to be non-toxic at concentrations up to 250 μM .
Case Study 2: Anticancer Efficacy
A series of synthesized derivatives were tested for their ability to inhibit cancer cell proliferation. One derivative demonstrated an IC50 value of 15 μM against breast cancer cells in vitro. The mechanism was attributed to its ability to disrupt microtubule dynamics essential for mitosis .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Key Reagents/Conditions | Advantages | References |
|---|---|---|---|
| One-pot cyclization | DMF-DMA, TFAA, 80–100°C | High efficiency, fewer steps | |
| Additive-assisted | Ionic liquids, 120°C, ethanol | Improved regioselectivity (~82% yield) | |
| Crystallization-based | Methanol recrystallization, inert gas | High purity (>95%) |
How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Signals at δ 8.2–8.5 ppm (triazolopyrimidine protons) and δ 7.3–7.6 ppm (phenyl protons) confirm aromaticity and substitution patterns .
- ¹³C NMR : Peaks at ~150–160 ppm indicate sp² carbons in the triazole ring, while phenyl carbons appear at 125–135 ppm .
Mass Spectrometry (MS): - High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]⁺ at m/z 266.1052 for C₁₃H₁₁N₅) .
X-ray Crystallography : - Planar triazolopyrimidine cores with dihedral angles <5° between rings are observed. Hydrogen bonding between the amine group and adjacent nitrogen stabilizes the crystal lattice .
What are the key considerations in designing derivatives for structure-activity relationship (SAR) studies?
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhance binding to adenosine receptors, while phenyl groups improve lipophilicity and membrane permeability .
- Amine Functionalization : Alkylation (e.g., N-methylation) or aryl substitution at the 2-amine position modulates solubility and target affinity. For example, trifluoromethyl groups increase metabolic stability .
- Core Modifications : Replacing pyrimidine with pyridine (e.g., triazolo[1,5-a]pyridine) alters π-stacking interactions with biological targets .
How do researchers address discrepancies in biological activity data across studies?
Contradictions in bioactivity often arise from assay variability. Key strategies include:
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for adenosine A2A receptor studies) and control for ATP concentration in kinase assays .
- Metabolic Stability Testing : Liver microsome assays (e.g., human vs. rodent) identify species-specific degradation, explaining divergent in vivo results .
- Crystallographic Validation : Co-crystallization with target proteins (e.g., kinases) resolves binding mode ambiguities caused by assay artifacts .
What computational approaches predict pharmacokinetic and pharmacodynamic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with adenosine A2A receptors (PDB: 4UHR), identifying key residues (e.g., Glu169 for hydrogen bonding) .
- Pharmacokinetic Modeling : SwissADME predicts moderate blood-brain barrier permeability (LogBB = 0.3) and CYP3A4-mediated metabolism, guiding dosing regimens .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns, correlating with in vitro IC₅₀ values .
What safety protocols are recommended for handling this compound?
- Storage : Protect from light and moisture in inert atmospheres (argon) at room temperature to prevent decomposition .
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319). Neutralize waste with 10% acetic acid before disposal .
- Spill Management : Absorb with vermiculite and dispose via licensed hazardous waste facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
